9aH-imidazo[1,5-a]quinoxalin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9aH-imidazo[1,5-a]quinoxalin-4-one is a heterocyclic compound that belongs to the imidazoquinoxaline familyThe structure of this compound consists of an imidazole ring fused to a quinoxaline moiety, which imparts unique chemical and biological properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9aH-imidazo[1,5-a]quinoxalin-4-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product . Another common method involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, which proceeds through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9aH-imidazo[1,5-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated derivatives and bases such as sodium hydride are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .
Wissenschaftliche Forschungsanwendungen
9aH-imidazo[1,5-a]quinoxalin-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9aH-imidazo[1,5-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . The compound’s ability to bind to these targets and modulate their activity underlies its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities but different structural features.
Quinoxaline derivatives: Compounds containing the quinoxaline moiety, known for their wide range of biological activities.
Uniqueness
9aH-imidazo[1,5-a]quinoxalin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and exhibit significant biological activities makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H7N3O |
---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
9aH-imidazo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H |
InChI-Schlüssel |
HSENZBQSCKJVEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=O)C3=CN=CN23)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.